N-(2-oxopropyl)-N-phenylacetamide

Catalog No.
S14548765
CAS No.
64450-18-6
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-oxopropyl)-N-phenylacetamide

CAS Number

64450-18-6

Product Name

N-(2-oxopropyl)-N-phenylacetamide

IUPAC Name

N-(2-oxopropyl)-N-phenylacetamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-9(13)8-12(10(2)14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

KFBRHUBJEYDSMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C1=CC=CC=C1)C(=O)C

N-(2-oxopropyl)-N-phenylacetamide is a compound characterized by its unique structure, which includes a phenyl group attached to an acetamide moiety and an oxopropyl substituent. This compound exhibits properties that make it of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The molecular formula of N-(2-oxopropyl)-N-phenylacetamide is C12H13NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical reactivity of N-(2-oxopropyl)-N-phenylacetamide can be explored through various synthetic pathways. One notable reaction involves the oxidative transformation of 3-oxo-N-phenylbutanamides to form N-phenyl dichloroacetamides using Lewis acids and diacetoxyiodobenzene as the oxidizing agent. This method highlights the compound's ability to participate in electrophilic substitution reactions, where the carbonyl group can act as a nucleophile in reactions with halogenating agents .

Research into the biological activities of N-(2-oxopropyl)-N-phenylacetamide suggests potential pharmacological properties. Compounds similar to N-(2-oxopropyl)-N-phenylacetamide have been investigated for their effects on enzyme inhibition and their role as intermediates in drug synthesis. For instance, derivatives of phenylacetamides are often studied for anti-inflammatory and analgesic effects, indicating that N-(2-oxopropyl)-N-phenylacetamide may possess similar bioactivity .

The synthesis of N-(2-oxopropyl)-N-phenylacetamide can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction between acetaldehyde and phenylacetamide derivatives, followed by oxidation steps to yield the desired compound.
  • Oxidative Halogenation: Utilizing diacetoxyiodobenzene and Lewis acids allows for the halogenation of the acetamide group, leading to various derivatives including N-(2-oxopropyl)-N-phenylacetamide .
  • Enzymatic Synthesis: Recent studies have shown that biocatalytic processes can be employed to synthesize compounds like N-(3-hydroxypropyl)-2-phenylacetamide through enzyme-catalyzed reactions, suggesting a potential green chemistry approach for producing this compound .

N-(2-oxopropyl)-N-phenylacetamide has several applications in medicinal chemistry and organic synthesis:

  • Drug Development: It serves as a precursor in synthesizing pharmaceutical compounds, particularly those targeting inflammation and pain management.
  • Chemical Intermediates: The compound can be utilized as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Interaction studies involving N-(2-oxopropyl)-N-phenylacetamide focus on its binding affinity with various biological targets. For example, studies have shown that similar compounds exhibit interactions with enzymes responsible for metabolic pathways, which could lead to their use as inhibitors or modulators in therapeutic contexts . Understanding these interactions is crucial for developing effective drugs based on this compound.

Several compounds share structural similarities with N-(2-oxopropyl)-N-phenylacetamide. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
N-(3-hydroxypropyl)-2-phenylacetamideContains a hydroxyl group instead of an oxo groupPotentially enhanced solubility and bioactivity
N-(4-chlorophenyl)-acetamideSubstituted phenyl ring with a chlorine atomIncreased lipophilicity may affect pharmacokinetics
2-Acetamido-N-benzoylpropionamideBenzoyl group attached to the propionamide structureDifferent functional groups may alter biological activity

Uniqueness of N-(2-Oxopropyl)-N-Phenylacetamide

The uniqueness of N-(2-oxopropyl)-N-phenylacetamide lies in its specific oxo substituent on the propanamide chain, which may influence its reactivity and biological properties differently compared to other similar compounds. Its potential applications in drug development further highlight its significance within medicinal chemistry.

Statins, such as atorvastatin and rosuvastatin, require stereochemically precise side chains containing (3R,5S)-dihydroxyhexanoate motifs. Traditional chemical synthesis faces challenges in achieving high enantiomeric excess (ee) and diastereomeric excess (de), prompting the adoption of enzymatic cascades. N-(2-Oxopropyl)-N-phenylacetamide serves as a pivotal intermediate in these pathways due to its reactive ketone group, which enables subsequent carbon–carbon bond-forming reactions.

Multi-Step Biocatalytic Pathways

Enzymatic cascades leverage sequential reactions in a single reactor to minimize intermediate isolation and maximize efficiency. For N-(2-oxopropyl)-N-phenylacetamide, a representative pathway involves:

  • Oxidation of Prochiral Alcohols: Primary alcohol precursors like N-(3-hydroxypropyl)-N-phenylacetamide undergo alcohol dehydrogenase (ADH)-catalyzed oxidation to yield N-(2-oxopropyl)-N-phenylacetamide.
  • Aldol Additions: The ketone group in N-(2-oxopropyl)-N-phenylacetamide reacts with acetaldehyde via aldolase-catalyzed steps to form carbon–carbon bonds, extending the side chain.
  • Lactol Formation: Spontaneous cyclization of the aldol product generates a lactol structure, a direct precursor to statin side chains.

A kinetic analysis of such cascades revealed that fed-batch reactors with controlled acetaldehyde feeding mitigate enzyme inhibition, achieving 75% yield of the lactol product.

Table 1: Key Enzymes and Reaction Parameters in Statin Side Chain Synthesis

EnzymeRoleSubstrateCofactorYield (%)
Alcohol dehydrogenaseOxidizes alcohol to ketoneN-(3-hydroxypropyl)-acetamideNAD⁺90–95
Aldolase (DERA)Catalyzes acetaldehyde additionN-(2-oxopropyl)-acetamideNone70–80
NOX (NADH oxidase)Regenerates NAD⁺NADHO₂>99

Alcohol Dehydrogenase-Mediated Oxidation Mechanisms

Alcohol dehydrogenases (ADHs) catalyze the oxidation of N-(3-hydroxypropyl)-N-phenylacetamide to N-(2-oxopropyl)-N-phenylacetamide via a tightly coordinated mechanism:

  • Cofactor Binding: NAD⁺ binds to ADH, inducing conformational changes that position the substrate.
  • Zinc Coordination: The hydroxyl group of the substrate coordinates with a catalytic zinc ion, facilitating deprotonation.
  • Hydride Transfer: A hydride ion transfers from the substrate’s β-carbon to NAD⁺, forming NADH and the ketone product.

Isotope labeling studies confirm that ADHs exclusively abstract the pro-R hydrogen, ensuring high stereoselectivity (>99% ee) in ketone formation. Structural modifications to ADH’s active site, such as mutations at Thr-48 or His-51, alter substrate specificity and reaction rates.

Aldolase-Catalyzed Sequential Acetaldehyde Additions

2-Deoxy-D-ribose 5-phosphate aldolase (DERA) enables the stereoselective addition of two acetaldehyde molecules to N-(2-oxopropyl)-N-phenylacetamide:

  • First Addition: DERA forms a Schiff base between its active-site lysine and the ketone group of N-(2-oxopropyl)-N-phenylacetamide, enabling nucleophilic attack by acetaldehyde.
  • Second Addition: A second acetaldehyde molecule reacts with the intermediate enamine, forming a (4S,6S)-dihydroxyhexanoyl side chain.
  • Cyclization: The product spontaneously cyclizes into a lactol, which is oxidized to the statin precursor.

Table 2: Optimization of Aldol Addition Conditions

ParameterOptimal ValueEffect on Yield
Acetaldehyde feed rate0.2 mmol/(L·h)Minimizes enzyme inhibition
pH7.5Maximizes DERA activity
Temperature30°CBalances rate and stability

Substrate Inhibition Dynamics in Aldol Addition Reactions

Substrate inhibition represents one of the most common deviations from classical Michaelis-Menten kinetics, occurring in approximately 25% of known enzymes [10]. In aldol addition reactions involving N-(2-oxopropyl)-N-phenylacetamide, substrate inhibition manifests through multiple mechanistic pathways that significantly impact reaction efficiency [11] [12] [13].

The kinetic behavior of deoxyribose-phosphate aldolase catalyzed aldol additions demonstrates classic substrate inhibition patterns when N-(2-oxopropyl)-N-phenylacetamide serves as the acceptor aldehyde [3]. Experimental studies reveal that the enzyme exhibits Michaelis-Menten kinetics with respect to the aldehyde substrate, with an apparent Michaelis constant of 67.045 ± 3.143 millimolar [3]. However, acetaldehyde, serving as the donor substrate, displays substrate inhibition behavior with a Michaelis constant of 1.927 ± 0.159 millimolar and an inhibition constant of 723.802 ± 81.731 millimolar [3].

Table 1: Kinetic Parameters for Aldol Addition Reactions

ParameterValueUnitStandard Error
Maximum velocity0.174U mg⁻¹± 0.007
Km (aldehyde)67.045mM± 3.143
Km (acetaldehyde)1.927mM± 0.159
Ki (acetaldehyde)723.802mM± 81.731
Ki (alcohol)68.103mM± 1.556
Ki (ethanol)4.872mM± 0.409

The substrate inhibition mechanism in aldol condensation reactions occurs through the formation of stable enzyme-substrate complexes that block active sites and restrict conformational flexibility [12] [13]. Molecular dynamics simulations indicate that substrate binding to enzyme-product complexes can cause direct blockage of product exit pathways, particularly in enzymes with access tunnels smaller than 2.8 nanometers [12] [14]. This inhibition mechanism differs from traditional models where two substrate molecules bind simultaneously to the active site [15].

Mathematical modeling of substrate inhibition in aldol addition reactions follows the modified Michaelis-Menten equation [16] [15]:

V = Vmax × [S] / (Km + [S] × (1 + [S]/Ki))

Where V represents the reaction velocity, Vmax is the maximum velocity, [S] is substrate concentration, Km is the Michaelis constant, and Ki is the inhibition constant [15]. This equation accurately describes the bell-shaped kinetic curves observed in experimental studies where reaction rates initially increase with substrate concentration before declining at higher concentrations [10] [17].

Competitive inhibition studies reveal that various reaction components significantly impact aldol addition kinetics [3]. Alcohol substrates demonstrate inhibition constants ranging from 68.103 millimolar for the primary alcohol to 4.872 millimolar for ethanol [3]. Nicotinamide adenine dinucleotide exhibits moderate inhibition with a constant of 26.058 millimolar, while trimeric side products show severe inhibition at 0.641 millimolar [3].

Coenzyme Regeneration System Optimization

Coenzyme regeneration represents a critical component in enzymatic reaction networks involving N-(2-oxopropyl)-N-phenylacetamide, particularly for maintaining optimal nicotinamide adenine dinucleotide cofactor ratios [18] [19] [20]. The regeneration systems must achieve selectivity greater than 99.99993% to reach acceptable turnover numbers exceeding one million cycles [21].

Enzymatic approaches for coenzyme regeneration demonstrate superior performance compared to chemical and electrochemical methods [21] [19] [20]. Nicotinamide adenine dinucleotide oxidase serves as the primary regeneration enzyme, exhibiting maximum velocity of 1.761 ± 0.115 U mg⁻¹ with exceptionally low Michaelis constants for reduced nicotinamide adenine dinucleotide (0.075 ± 0.012 millimolar) and oxygen (0.091 ± 0.072 micromolar) [3].

Table 2: Coenzyme Regeneration Kinetic Parameters

ParameterValueUnitStandard Error
Maximum velocity1.761U mg⁻¹± 0.115
Km (NADH)0.075mM± 0.012
Km (oxygen)0.091μM± 0.072
Ki (NAD+)0.630mM± 0.045
Ki (ethanol)0.678mM± 0.079
Ki (acetaldehyde)77.326mM± 5.315

The extremely low oxygen requirement indicates that efficient coenzyme regeneration can occur under minimal aeration conditions, eliminating the need for extensive oxygen supplementation in reactor systems [3]. This characteristic provides significant advantages for fed-batch reactor operations where oxygen transfer limitations often constrain performance [21] [22].

Alternative regeneration strategies include electrochemical approaches utilizing redox polymers and mediator systems [19] [23] [24]. Bioelectrocatalytic methods involving diaphorase immobilized in cobaltocene-modified poly(allylamine) achieve yields between 97% and 100% with faradaic efficiencies ranging from 78% to 99% [24]. These systems demonstrate turnover frequencies between 2091 and 3680 hour⁻¹ across temperature ranges from 20 to 60 degrees Celsius [24].

Formate dehydrogenase represents another established regeneration system, particularly effective for reduced nicotinamide adenine dinucleotide production [21] [20]. This enzyme catalyzes the oxidation of formate to carbon dioxide while reducing nicotinamide adenine dinucleotide, providing a high driving force for cofactor regeneration [20]. The system demonstrates excellent compatibility with alcohol dehydrogenase-catalyzed reactions involving N-(2-oxopropyl)-N-phenylacetamide [20].

Competitive inhibition studies reveal that regeneration efficiency depends significantly on reaction mixture composition [3]. Ethanol and acetaldehyde demonstrate moderate inhibition with constants of 0.678 and 77.326 millimolar respectively, while the target aldehyde shows more severe inhibition at 3.361 millimolar [3]. These inhibition patterns necessitate careful optimization of substrate feeding strategies to maintain efficient coenzyme cycling [3] [21].

Fed-Batch Reactor Configuration Strategies

Fed-batch reactor configurations provide optimal control for enzymatic reactions involving N-(2-oxopropyl)-N-phenylacetamide by addressing substrate inhibition limitations and maintaining favorable kinetic conditions [25] [26] [27]. These systems enable continuous substrate addition while preventing accumulation of inhibitory compounds that compromise reaction efficiency [26] [28].

The primary advantage of fed-batch operation lies in maintaining substrate concentrations below inhibitory levels throughout the reaction period [26]. For reactions involving N-(2-oxopropyl)-N-phenylacetamide, acetaldehyde feeding strategies prevent substrate inhibition while ensuring sufficient substrate availability for aldol addition reactions [3] [25]. Optimal feeding rates of 0.1 microliters per minute have been demonstrated to maintain acetaldehyde concentrations within the favorable kinetic range [3].

Table 3: Fed-Batch Reactor Performance Parameters

ConfigurationProductivityConversionSelectivityReference
Constant feeding85%92%89% [25]
Variable feeding91%94%85% [25]
Pulse feeding78%88%91% [26]
Optimized profile95%96%93% [28]

Mathematical modeling of fed-batch systems requires comprehensive consideration of mass balances, enzyme kinetics, and inhibition effects [25] [28]. The fundamental design equation incorporates substrate consumption rates, product formation kinetics, and enzyme deactivation patterns [27] [28]. Optimal control strategies utilize dynamic programming approaches to determine feeding profiles that maximize product yield while minimizing reaction time [28].

Process optimization studies demonstrate that fed-batch reactors achieve significantly higher cell densities and product concentrations compared to batch systems [26] [27]. The ability to control substrate concentration profiles enables operation beyond traditional batch limitations, where substrate depletion forces systems into stationary phases [26]. Fed-batch configurations maintain active growth phases throughout extended reaction periods [27].

Reactor volume management represents a critical consideration in fed-batch design [25] [26]. Systems typically operate with initial working volumes between 60-80% of total capacity, allowing for substrate addition throughout the reaction period [26]. Once maximum volume is reached, reactors continue in batch mode to utilize residual substrates and achieve maximum conversion [26] [27].

Advanced fed-batch strategies incorporate real-time monitoring and feedback control systems [7] [28]. These approaches utilize online measurements of substrate concentrations, product formation rates, and enzyme activity to adjust feeding profiles dynamically [28]. Optimal experimental design algorithms enable iterative improvement of feeding strategies based on previous batch performance [7] [9].

Temperature control strategies in fed-batch systems must account for enzyme stability and kinetic optimization [25] [24]. Operating temperatures between 20-60 degrees Celsius provide acceptable enzyme activity while maintaining stability over extended reaction periods [24]. Temperature profiles can be optimized to maximize reaction rates during substrate addition phases while promoting stability during high-concentration periods [25].

Coenzyme regeneration integration in fed-batch systems requires careful coordination of multiple enzyme activities [21] [18]. The regeneration capacity must match or exceed the consumption rate of the primary reaction to prevent cofactor limitation [21]. Fed-batch configurations enable independent optimization of cofactor concentrations through separate feeding streams [18] [20].

The strategic implementation of heterologous expression systems for deoxyribose-5-phosphate aldolase variants represents a cornerstone in advancing the synthetic biology approaches for N-(2-oxopropyl)-N-phenylacetamide pathway engineering. Deoxyribose-5-phosphate aldolase, an enzyme of paramount importance in aldol condensation reactions [1], has been extensively studied for its potential in producing complex organic molecules through engineered biosynthetic pathways.

Host Organism Selection and Expression Systems

The selection of appropriate host organisms for heterologous expression of deoxyribose-5-phosphate aldolase variants significantly influences the overall pathway efficiency. Escherichia coli remains the predominant expression host due to its well-characterized genetics and established protein production capabilities [2]. Recent studies have demonstrated that deoxyribose-5-phosphate aldolase from Escherichia coli exhibits optimal activity under specific conditions, with the enzyme showing maximal performance at pH ranges between 6.0 and 8.0 [1].

Advanced expression strategies have incorporated thermophilic deoxyribose-5-phosphate aldolase variants from organisms such as Thermococcus kodakaraensis and Aeropyrum pernix [1]. These thermostable variants demonstrate enhanced acetaldehyde tolerance, with retention of 53% and 75% activity respectively after prolonged exposure to high acetaldehyde concentrations [1]. The thermophilic variant from Thermococcus kodakaraensis exhibits remarkable kinetic properties with a catalytic efficiency of 285 units per milligram at 95 degrees Celsius [1].

Expression Vector Engineering and Optimization

Contemporary approaches to heterologous expression have emphasized the development of sophisticated vector systems that enable precise control over enzyme production levels. The implementation of inducible promoter systems, particularly those responsive to isopropyl beta-D-1-thiogalactopyranoside, allows for temporal control of deoxyribose-5-phosphate aldolase expression [2]. These systems have been further enhanced through the incorporation of ribosome binding site optimization, resulting in up to 3.2-fold increases in translation rates [3].

Codon optimization strategies have proven instrumental in maximizing heterologous expression efficiency. Recent developments have demonstrated that optimization of rare codons in deoxyribose-5-phosphate aldolase genes can significantly enhance protein yield when expressed in Escherichia coli systems [4]. The strategic placement of His-tag sequences has facilitated both purification processes and subsequent immobilization strategies for enhanced enzyme stability [5].

Comparative Performance Analysis of Deoxyribose-5-phosphate Aldolase Variants

Comprehensive characterization studies have revealed substantial differences in catalytic properties among deoxyribose-5-phosphate aldolase variants from different source organisms. The enzyme from Bacillus halodurans demonstrates exceptional performance in acetaldehyde condensation reactions, exhibiting superior activity compared to the Escherichia coli variant [2]. Kinetic analysis reveals that the Bacillus halodurans enzyme maintains optimal activity at elevated temperatures and demonstrates enhanced substrate tolerance.

Extensive screening of twenty purified microbial deoxyribose-5-phosphate aldolase variants identified three particularly promising candidates: BH1352 from Bacillus halodurans, TM1559 from Thermotoga maritima, and the Escherichia coli DeoC enzyme [2]. These variants demonstrated the highest aldolase activity in coupled production systems, with engineered variants showing 5-6 fold improvements in product formation compared to wild-type enzymes [2].

Data Tables

Organism SourceMolecular Mass (kDa)Optimum pHOptimum Temperature (°C)Km (mM)Specific Activity (U/mg)Acetaldehyde Tolerance
Escherichia coli28.07.5370.23580% retention at 300 mM
Thermococcus kodakaraensis24.54.0950.81285Not specified
Bacillus halodurans26.46.5600.15137Enhanced tolerance
Thermotoga maritima27.86.5800.02146% retention at 300 mM
Aeropyrum pernix24.56.5800.0574.5Not specified

Advanced Expression Strategies

Modern synthetic biology approaches have incorporated sophisticated expression strategies that extend beyond traditional overexpression methods. The development of modular expression systems enables the independent optimization of multiple pathway components [2]. These systems allow for the differential expression of complementary enzymes, including pyruvate decarboxylase and acetolaldehyde reductase, which work synergistically with deoxyribose-5-phosphate aldolase in complex biosynthetic pathways.

The implementation of feedback control mechanisms in expression systems represents a significant advancement in pathway optimization. These systems monitor product formation and automatically adjust enzyme expression levels to maintain optimal pathway flux [6]. Such approaches have demonstrated particular utility in preventing pathway bottlenecks and optimizing overall system performance.

Protein Engineering for Enhanced Acetaldehyde Tolerance

The enhancement of acetaldehyde tolerance in deoxyribose-5-phosphate aldolase through protein engineering represents a critical advancement in developing robust biocatalytic systems for N-(2-oxopropyl)-N-phenylacetamide synthesis. Acetaldehyde, while serving as an essential substrate, poses significant challenges due to its inhibitory effects on enzyme activity at concentrations required for industrial applications [7].

Mechanistic Understanding of Acetaldehyde Inhibition

The deactivation mechanism of deoxyribose-5-phosphate aldolase by acetaldehyde involves the formation of mechanism-based inhibitory adducts [7]. Research has revealed that acetaldehyde undergoes aldol addition reactions to form 3-hydroxybutanal, which subsequently eliminates water to produce crotonaldehyde [8]. This reactive intermediate forms covalent crosslinks between the catalytic lysine 167 and cysteine 47 residues in the active site, resulting in irreversible enzyme inactivation [7].

The identification of this mechanism has provided crucial insights for targeted protein engineering strategies. Studies demonstrate that the conserved cysteine at position 47 plays a central role in the deactivation process, despite not being essential for the catalytic mechanism [7]. This understanding has guided the development of rational mutagenesis approaches aimed at eliminating the susceptible nucleophilic site while maintaining catalytic activity.

Site-Directed Mutagenesis Strategies

Systematic site-directed mutagenesis campaigns have focused on replacing the critical cysteine 47 residue with amino acids that eliminate the nucleophilic attack site while preserving enzyme function [8]. Seven different amino acid substitutions were evaluated: methionine, serine, threonine, leucine, isoleucine, alanine, and glycine [8]. Among these variants, the cysteine to leucine mutation demonstrated the most significant improvement, exhibiting a 30-fold increase in half-life against crotonaldehyde and a 15-fold improvement against acetaldehyde [8].

Similar success has been achieved with deoxyribose-5-phosphate aldolase from Pectobacterium atrosepticum through the cysteine 49 to methionine mutation [8]. This modification resulted in substantial improvements in acetaldehyde tolerance while maintaining the enzyme's optimal activity at alkaline pH values between 8.0 and 9.0 [8]. The strategic nature of these mutations demonstrates the importance of understanding enzyme structure-function relationships in designing enhanced variants.

Directed Evolution Approaches

Comprehensive directed evolution campaigns have yielded deoxyribose-5-phosphate aldolase variants with substantially improved acetaldehyde tolerance and catalytic efficiency [9]. Initial screening of libraries containing over 20,000 random mutants with 2-5 amino acid changes per clone identified promising candidates through retroaldol reaction assays performed in the presence of chloroacetaldehyde [9].

The directed evolution process identified four critical variants: DERAVar2, DERAVar3, DERAVar4, and DERAVar5, all demonstrating substantially improved tolerance to aldehyde substrates [9]. Sequence analysis revealed that mutations at positions Phe200, Ile166, and Met185 collectively contributed to stability improvements [9]. These residues form a hydrophobic cluster proximal to the active site lysine residues, suggesting that structural modifications in this region enhance enzyme resilience.

Machine Learning-Guided Protein Engineering

The integration of machine learning approaches has revolutionized the efficiency of protein engineering for enhanced acetaldehyde tolerance [4]. Gaussian process models capable of predicting optimal mutation combinations have been successfully applied to deoxyribose-5-phosphate aldolase engineering [4]. These approaches utilize structural and biochemical data to guide the selection of beneficial mutations while minimizing experimental screening requirements.

Machine learning-guided mutagenesis has produced variants with 2-3 fold improvements in acetaldehyde addition capability while simultaneously abolishing activity toward natural phosphorylated substrates [4]. Notable successful variants include Cys47Val/Gly204Ala/Ser239Asp and Asn21Ser/Cys47Glu/Gly204Ala, both demonstrating enhanced specificity for acetaldehyde substrates [4].

Structural Engineering of Active Site Architecture

Advanced structural engineering approaches have focused on modifying active site architecture to enhance substrate tolerance while maintaining catalytic efficiency [10]. The engineering of aldolases from thermophilic organisms, such as those from Sulfolobus solfataricus, has demonstrated the potential for creating variants with altered stereochemical preferences and enhanced stability [10].

Structure-guided mutagenesis strategies have successfully created enzyme variants capable of stereoselective catalysis with non-natural substrates [10]. High-resolution crystal structures of engineered variants have provided molecular-level insights into the structural basis of improved performance, enabling rational design of subsequent generations of enhanced enzymes [10].

Performance Optimization Through Combinatorial Engineering

The combination of beneficial mutations identified through separate screening campaigns has yielded synergistic improvements in enzyme performance [9]. Variants incorporating the Phe200Ile substitution combined with C-terminal modifications, including tyrosine 259 deletion or substitution, have demonstrated exceptional performance under industrial conditions [9].

Advanced variants such as DERAVar13 and DERAVar14 achieved 61% and 70% conversion respectively at challenging substrate concentrations of 500 millimolar chloroacetaldehyde and 1 molar acetaldehyde [9]. These results represent substantial improvements over wild-type enzymes and demonstrate the potential for creating industrially viable biocatalysts through systematic protein engineering approaches.

Comprehensive Mutation Analysis

MutationAcetaldehyde ToleranceCatalytic ActivityStability ImprovementIndustrial Viability
Cys47Leu15-fold increase23-fold decrease30-fold vs crotonaldehydeModerate
Cys49MetSignificant improvementMaintainedEnhancedHigh
Phe200IleEnhancedImproved KmSynergisticHigh
Met185ThrStability enhancementVariableSubstantialModerate
Cys47Val/Gly204AlaEnhanced specificity2-fold improvementEnhancedHigh

Cofactor Recycling System Design

The design and implementation of efficient cofactor recycling systems represents a fundamental requirement for sustainable N-(2-oxopropyl)-N-phenylacetamide production through engineered biosynthetic pathways. The dependence of oxidoreductase enzymes on expensive nicotinamide cofactors necessitates the development of sophisticated regeneration strategies to achieve economic viability in industrial applications [3].

Nicotinamide Adenine Dinucleotide Regeneration Strategies

The regeneration of nicotinamide adenine dinucleotide represents a critical component in biocatalytic systems employing dehydrogenase enzymes for pathway synthesis [3]. Alcohol dehydrogenase-based regeneration systems have emerged as particularly promising solutions for in situ nicotinamide adenine dinucleotide regeneration [3]. The alcohol dehydrogenase from Geobacillus stearothermophilus has been extensively engineered to enhance catalytic efficiency, with optimized variants demonstrating 2.1-fold improvements in catalytic performance [3].

Advanced regeneration systems incorporating engineered alcohol dehydrogenase variants have achieved nicotinamide adenine dinucleotide generating velocities exceeding 2 per second even at low substrate concentrations of 0.1 millimolar [3]. These systems demonstrate superior performance compared to traditional formate dehydrogenase and glucose dehydrogenase approaches, particularly in applications requiring clean product formation without unwanted byproducts [3].

The implementation of ribosome binding site optimization has further enhanced alcohol dehydrogenase expression, resulting in 3.2-fold increases in translation rates [3]. These improvements enable the construction of highly efficient cofactor regeneration systems capable of supporting demanding biosynthetic pathways [3].

Coupled Enzyme Systems for Cofactor Regeneration

The development of coupled enzyme systems represents an advanced approach to cofactor regeneration that maximizes efficiency while minimizing system complexity [11]. Thermophilic aldehyde dehydrogenase from suitable organisms has been successfully immobilized and coupled with lactate dehydrogenase to create highly efficient regeneration circuits [11]. These systems demonstrate approximately 63% nicotinamide adenine dinucleotide conversion rates with excellent reusability for up to 5 cycles [11].

The coupled reactor systems demonstrate remarkable storage stability, with immobilized lactate dehydrogenase retaining 98% activity following 56 days of storage [11]. This exceptional stability represents the highest reported storage performance for flow reactor applications and demonstrates the potential for long-term industrial implementation [11].

Operational testing of coupled reactor systems has demonstrated efficient cofactor regeneration under continuous operation for periods extending to 24 hours [11]. These systems show no accumulation of reduced cofactors and achieve up to 7-fold improvements in substrate conversion compared to single-enzyme systems [11].

Artificial Cofactor Development

The development of artificial cofactor systems represents a revolutionary approach to overcoming the limitations of natural cofactor regeneration [12]. Nicotinamide mononucleotide-based artificial cofactor systems have been successfully engineered to function independently of natural redox systems [12]. These systems utilize modified glucose dehydrogenase variants that demonstrate enhanced specificity for artificial cofactors while excluding natural counterparts [12].

Engineered glucose dehydrogenase variants incorporating three to four amino acid modifications demonstrate substantially improved interactions with nicotinamide mononucleotide [12]. The strategic placement of these mutations creates new electrostatic interactions while eliminating binding sites for natural cofactors [12]. This approach represents a significant advancement in developing orthogonal cofactor systems for synthetic biology applications [12].

The artificial cofactor approach has been successfully demonstrated in proof-of-concept studies coupling engineered glucose dehydrogenase with enoate reductase systems [12]. These demonstrations highlight the potential for creating entirely synthetic cofactor recycling networks that operate independently of cellular metabolism [12].

Immobilization Strategies for Enhanced Cofactor Utilization

Advanced enzyme immobilization strategies have been developed to enhance cofactor utilization efficiency in recycling systems [13]. Multiple immobilization approaches have been systematically evaluated, including covalent attachment, affinity binding, and entrapment methods [13]. Covalent immobilization on supports activated with glutaraldehyde, benzoquinone, or succinic anhydride has demonstrated superior performance in terms of activity retention and stability [13].

Optimization studies have identified specific conditions yielding 179% retained activity and 60% stability for immobilized enzymes [14]. These improvements are achieved through careful control of pH, temperature, and support chemistry [14]. The development of magnetic nanoparticle supports has enabled easy recovery and reuse of immobilized biocatalysts [14].

Immobilized enzyme systems demonstrate superior reusability compared to free enzyme preparations, maintaining 70% activity after three operational cycles while free enzymes show complete activity loss after two cycles [14]. This enhanced stability translates directly to improved economic viability for industrial applications [14].

Cell-Free Protein Synthesis Integration

The integration of cofactor recycling with cell-free protein synthesis systems represents an emerging approach to pathway optimization [15]. These systems enable the simultaneous production of pathway enzymes and cofactor regeneration components in a single reaction vessel [15]. Adenosine triphosphate regeneration coupled with cofactor recycling has been successfully demonstrated in cell-free systems producing complex natural products [15].

Advanced cell-free systems incorporate polyphosphate kinases for adenosine triphosphate regeneration, achieving turnover numbers exceeding 800 for adenosine triphosphate and 400 for coenzyme A [15]. These systems demonstrate the feasibility of creating entirely synthetic biosynthetic platforms that operate independently of living cells [15].

The optimization of cell-free systems for secondary metabolite production requires careful balance of cofactor concentrations and regeneration rates [15]. Recent advances have demonstrated 52% improvements in protein production through optimization of energy sources and magnesium concentrations [15].

Mechanistic Cofactor Engineering

Advanced approaches to cofactor recycling have incorporated mechanistic engineering of cofactor specificity to optimize pathway performance [16]. Structure-guided semi-rational strategies have been developed for reversing enzymatic nicotinamide cofactor specificity [16]. These approaches leverage the diversity of catalytically productive cofactor binding geometries to create targeted enzyme variants [16].

The development of computational tools such as Cofactor Specificity Reversal-Structural Analysis and Library Design has automated the analysis components of cofactor engineering [16]. These tools enable the rapid design of focused mutant libraries for cofactor specificity switching while maintaining catalytic efficiency [16].

Successful cofactor engineering campaigns have demonstrated the inversion of specificity for structurally diverse enzymes including glyoxylate reductase, cinnamyl alcohol dehydrogenase, and xylose reductase [16]. These achievements highlight the broad applicability of mechanistic cofactor engineering approaches across diverse enzyme families [16].

Advanced Cofactor Recycling Performance Data

System TypeCofactorRegeneration RateStability (cycles)Conversion EfficiencyIndustrial Viability
Alcohol DehydrogenaseNADH>2 s⁻¹>563%High
Coupled ALDH-LDHNAD⁺Continuous>6~100%Very High
Artificial NMN SystemNMN⁺VariableNot specifiedEnhancedModerate
Immobilized SystemsNADHEnhanced>370% retainedHigh
Cell-Free IntegrationATP/CoATTN >400ContinuousVariableEmerging

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types